molecular formula C14H20N4O2 B14385592 3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol CAS No. 89443-72-1

3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol

Cat. No.: B14385592
CAS No.: 89443-72-1
M. Wt: 276.33 g/mol
InChI Key: QYAVKIJVUICZBT-UHFFFAOYSA-N
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Description

3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol is a complex organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes. The morpholine group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share a similar core structure.

    Morpholine Derivatives: Compounds containing the morpholine group, such as morpholine itself and its derivatives.

Uniqueness

3-{[3-(Morpholin-4-yl)propyl]amino}-1H-indazol-5-ol is unique due to the combination of the indazole core and the morpholine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

89443-72-1

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropylamino)-1H-indazol-5-ol

InChI

InChI=1S/C14H20N4O2/c19-11-2-3-13-12(10-11)14(17-16-13)15-4-1-5-18-6-8-20-9-7-18/h2-3,10,19H,1,4-9H2,(H2,15,16,17)

InChI Key

QYAVKIJVUICZBT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NNC3=C2C=C(C=C3)O

Origin of Product

United States

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